![molecular formula C16H23FN4O4S B2566174 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034577-38-1](/img/structure/B2566174.png)
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as solubility, melting point, boiling point, and reactivity. Techniques such as DSC or FT-IR can be used.科学的研究の応用
Fluoropyrimidine-based Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are foundational in the treatment of various cancers, including colorectal, breast, and gastric cancers. They work by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis, thereby preventing cancer cell growth. Methylenetetrahydrofolate reductase (MTHFR) plays a central role in the action of 5-FU by converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which influences the efficacy of fluoropyrimidine-based chemotherapy (Marcuello et al., 2006).
Novel Oral Fluoropyrimidine Drugs
S-1 is an example of a novel oral anticancer drug, composed of tegafur (a prodrug of 5-FU), gimestat (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation), and otastat potassium (to reduce gastrointestinal toxicity). This combination improves the tumor-selective toxicity of 5-FU, showing efficacy and tolerability in patients with advanced gastric cancer (Sakata et al., 1998).
Pharmacogenetics in Fluoropyrimidine Therapy
The effectiveness and toxicity of fluoropyrimidine-based treatments can be influenced by genetic polymorphisms. For instance, polymorphisms in the MTHFR and dihydropyrimidine dehydrogenase (DPYD) genes can predict fluoropyrimidine toxicity, potentially guiding personalized treatment strategies to optimize efficacy while minimizing adverse effects (Loganayagam et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGATSQBKGLBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。